molecular formula C5H7F3O2 B6167554 2-(trifluoromethyl)butanoic acid CAS No. 2599097-73-9

2-(trifluoromethyl)butanoic acid

Cat. No.: B6167554
CAS No.: 2599097-73-9
M. Wt: 156.10 g/mol
InChI Key: XOXCOCDAUCEEMR-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Compounds in Scientific Disciplines

Fluorinated organic compounds have garnered immense attention due to the exceptional properties conferred by the fluorine atom. The high electronegativity of fluorine, the second most electronegative element, and the strength of the carbon-fluorine bond contribute to enhanced metabolic stability, increased lipophilicity, and altered acidity or basicity of molecules. These modifications can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates, enhanced thermal and chemical resistance in materials, and potent activity in agrochemicals.

Unique Chemical Attributes Conferred by the Trifluoromethyl Group

The trifluoromethyl (CF3) group, in particular, is a powerful modulator of molecular properties. Its strong electron-withdrawing nature significantly increases the acidity of nearby protons, such as the alpha-proton in 2-(trifluoromethyl)butanoic acid, making it a valuable synthon in various chemical transformations. The CF3 group is also highly lipophilic and metabolically stable, often used as a bioisostere for a methyl or chloro group to enhance the biological activity and metabolic lifetime of a molecule. rsc.orgnih.gov

Historical Context and Evolution of Research on this compound

The exploration of trifluoromethyl-containing compounds has a rich history, with early work focusing on the development of methods for their synthesis. While the specific historical timeline for the initial synthesis and characterization of this compound is not extensively documented in readily available literature, the broader field of α-trifluoromethyl carboxylic acids has seen significant advancements. Research has evolved from challenging and often harsh fluorination methods to more sophisticated and milder techniques, including the use of electrophilic trifluoromethylating reagents and the carboxylation of trifluoromethylated precursors. This evolution has made compounds like this compound more accessible for research and development.

Overview of Key Research Areas Pertaining to this compound Derivatives

The unique properties of the this compound scaffold have spurred research into its derivatives across several key areas:

Medicinal Chemistry: Derivatives of this compound are being investigated for a range of therapeutic applications, including as anti-inflammatory agents. The trifluoromethyl group can enhance binding affinity to biological targets and improve drug-like properties.

Agrochemicals: The search for new and effective pesticides has led to the exploration of fluorinated compounds. Derivatives of this compound are being studied for their potential herbicidal and insecticidal activities.

Materials Science: The incorporation of the trifluoromethyl group can enhance the thermal stability, chemical resistance, and other physical properties of polymers and other materials. Research in this area is exploring the use of this compound and its derivatives as monomers or additives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2599097-73-9

Molecular Formula

C5H7F3O2

Molecular Weight

156.10 g/mol

IUPAC Name

2-(trifluoromethyl)butanoic acid

InChI

InChI=1S/C5H7F3O2/c1-2-3(4(9)10)5(6,7)8/h3H,2H2,1H3,(H,9,10)

InChI Key

XOXCOCDAUCEEMR-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)C(F)(F)F

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Trifluoromethyl Butanoic Acid and Its Derivatives

Classical and Contemporary Approaches to Trifluoromethylation

The introduction of a trifluoromethyl (CF₃) group is a cornerstone of modern organofluorine chemistry. wikipedia.org These approaches are critical for accessing compounds like 2-(trifluoromethyl)butanoic acid.

Direct fluorination of a pre-formed butanoic acid or its simple derivatives to install a trifluoromethyl group is an exceedingly challenging approach. Reagents capable of such transformations are often highly reactive and non-selective, leading to a mixture of products and degradation. However, methods have been developed to transform a carboxylic acid functional group into a trifluoromethyl group. One such method involves converting the carboxylic acid into a dithioester, which is then treated with a powerful fluorinating agent like bromine trifluoride (BrF₃) under mild conditions to yield the trifluoromethyl derivative. researchgate.net While this converts the carboxyl group itself rather than the alpha-carbon, it highlights a strategy for generating the CF₃ moiety from an acid precursor.

Another approach is the decarboxylative trifluoromethylation of aliphatic carboxylic acids. nih.govacs.org This method uses a combination of photoredox and copper catalysis to efficiently convert a carboxylic acid to a trifluoromethyl group. nih.govacs.org This strategy, however, would be applied to a dicarboxylic acid precursor where one acid group is at the position desired for the final CF₃ group.

A more common and controlled approach involves trifluoroacetylation, where a trifluoroacetyl group (CF₃CO-) is introduced into a precursor molecule. Reagents such as ethyl trifluoroacetate, trifluoroacetic anhydride (B1165640) (TFAA), and N-phenyl-N-tosyltrifluoroacetamide are frequently used for this purpose. vaia.comorganic-chemistry.orgnih.gov

A viable strategy for synthesizing the target compound begins with a malonic ester synthesis. Diethyl malonate can be deprotonated with a base like sodium ethoxide to form an enolate, which is then alkylated with an ethyl halide (e.g., ethyl bromide). The resulting diethyl ethylmalonate can then undergo trifluoroacetylation. For instance, treatment with a trifluoroacetylating agent would yield an intermediate that, upon subsequent hydrolysis and decarboxylation, produces this compound. organic-chemistry.org Another method involves the direct trifluoroacetylation of an enediolate generated from a carboxylic acid. organic-chemistry.org

Table 1: Representative Trifluoroacetylation Reactions

Starting Material Reagent Product Type Reference

The final step in many synthetic sequences involving trifluoroacetylation is the hydrolysis of the resulting derivative to yield the carboxylic acid. organic-chemistry.org For example, if a trifluoroacetyl group is introduced to form a trifluoromethyl ketone, subsequent steps are required to convert the ketone into the desired carboxylic acid.

Advanced Synthetic Transformations and Reaction Sequences

Modern organic synthesis relies on the logical design of multi-step reaction pathways to construct complex molecules from simpler starting materials. savemyexams.comlibretexts.org

A robust multi-step synthesis for this compound can be designed starting from readily available reagents. savemyexams.com A plausible and efficient pathway is the aforementioned malonic ester route.

Proposed Synthetic Pathway:

Alkylation of Diethyl Malonate: Diethyl malonate is treated with a base such as sodium ethoxide in ethanol (B145695) to generate a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution reaction (Sₙ2) with ethyl bromide to form diethyl ethylmalonate.

Trifluoroacetylation: The diethyl ethylmalonate is then acylated with a trifluoroacetylating agent like trifluoroacetic anhydride (TFAA). This reaction introduces the trifluoroacetyl group at the central carbon.

Hydrolysis and Decarboxylation: The resulting intermediate is heated with aqueous acid (e.g., H₂SO₄ or HCl). This step hydrolyzes the two ester groups to carboxylic acids and also facilitates the decarboxylation of the resulting malonic acid derivative, yielding the final product, this compound.

Table 2: Proposed Multi-Step Synthesis of this compound

Step Reactant(s) Reagents & Conditions Intermediate/Product

An alternative strategy involves nucleophilic substitution reactions on precursors that already contain the trifluoromethyl group. The development of nucleophilic trifluoromethylating agents has been a significant advance in organofluorine chemistry. wikipedia.org

The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), is a widely used source of a nucleophilic "CF₃⁻" equivalent. organic-chemistry.orgacs.org A synthetic route could involve the preparation of an electrophilic butanoic acid derivative, such as ethyl 2-bromobutanoate. The reaction of this α-halo ester with TMSCF₃, activated by a fluoride (B91410) source (like tetrabutylammonium (B224687) fluoride - TBAF), could potentially lead to the formation of ethyl 2-(trifluoromethyl)butanoate. wikipedia.orgorganic-chemistry.org Subsequent hydrolysis of the ester would then yield the target carboxylic acid.

Reaction Scheme: CH₃CH₂CH(Br)COOEt + TMSCF₃ --(F⁻ catalyst)--> CH₃CH₂CH(CF₃)COOEt + TMSBr CH₃CH₂CH(CF₃)COOEt --(H₃O⁺/OH⁻)--> CH₃CH₂CH(CF₃)COOH

This nucleophilic trifluoromethylation offers a direct way to install the CF₃ group onto a pre-functionalized four-carbon chain. The reaction proceeds via the formation of a transient pentacoordinate silicon species, which then delivers the trifluoromethyl anion to the electrophilic carbon center. wikipedia.org

Chiral Auxiliary Mediated Synthetic Routes

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed. This approach has been effectively used in the asymmetric synthesis of complex molecules.

A notable strategy combines the use of chiral auxiliaries with substrate-directed reactions. For instance, a three-step sequence involving an aldol (B89426) reaction, a directed cyclopropanation, and a subsequent retro-aldol cleavage has been developed for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. rsc.org In this method, the boron enolate of an (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one reacts with α,β-unsaturated aldehydes to yield syn-aldol products with high diastereoselectivity. rsc.org The hydroxyl group in these products then directs a cyclopropanation reaction. Finally, a retro-aldol cleavage removes the chiral auxiliary, yielding the enantiopure cyclopropane (B1198618) product. rsc.org This "temporary stereocentre" approach, where the auxiliary guides the formation of a key stereocenter, demonstrates the power of chiral auxiliaries in complex asymmetric synthesis. rsc.org

Enantioselective Approaches to Optically Active Forms

Enantioselective synthesis aims to directly produce one enantiomer of a chiral product over the other, often using chiral catalysts or reagents. This is a highly efficient approach to obtaining optically active compounds.

A highly effective method for the asymmetric synthesis of ω-trifluoromethyl-containing amino acids involves the alkylation of chiral nucleophilic glycine (B1666218) equivalents. acs.org This strategy utilizes a chiral nickel(II) complex of a Schiff base derived from glycine and a chiral ligand. acs.org The complex provides a rigid chiral environment that directs the approach of an alkylating agent, leading to high diastereoselectivity.

This method has proven successful for synthesizing linear ω-trifluoromethyl-containing amino acids, which were previously difficult to obtain in enantiomerically pure form. acs.org The reactions are operationally simple and scalable, proceeding at room temperature with high yields and stereochemical control. acs.orgacs.org For example, the alkylation of the nickel(II) complex of the Schiff base of glycine with various trifluoromethyl-containing alkyl iodides has yielded the desired amino acid derivatives with diastereoselectivity up to 99%. acs.orgacs.org

Table 1: Asymmetric Alkylation of (S)-1a with Trifluoromethylated Alkyl Iodides

EntryAlkyl IodideProductYield (%)Diastereoselectivity (dS, %)
11,1,1-trifluoro-4-iodobutane(S,2S)-3a85>99
21,1,1-trifluoro-3-iodopropane(S,2S)-3b73>99
31,1,1-trifluoro-2-iodoethane(S,2S)-3c65>99
Data sourced from The Journal of Organic Chemistry. acs.org

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for asymmetric synthesis. Organocatalytic cascade reactions, where multiple bond-forming events occur in a single pot, offer a highly efficient means of building molecular complexity with excellent stereocontrol.

For instance, a highly diastereo- and enantioselective organocatalytic method has been developed to synthesize trifluoromethylated erythritols. nih.gov This process involves the in situ generation of the unstable trifluoroacetaldehyde (B10831) from its hemiacetal, which then undergoes an asymmetric carbon-carbon bond-forming reaction with a chiral enamine. nih.gov This yields an aldol product with high diastereoselectivity (up to 94% de) and excellent enantioselectivity (up to >98% ee). nih.gov Similarly, organocatalytic cascade Michael/Michael reactions have been used to construct complex spirooxindoles with five contiguous stereocenters in high yields and stereoselectivities. rsc.org These examples highlight the potential of organocatalysis to control the stereochemistry of reactions involving trifluoromethylated substrates.

Diastereoselective Synthesis of Trifluoromethylated Intermediates

Controlling diastereoselectivity is crucial when a molecule already contains one or more stereocenters and a new one is being created. Several methods have been developed for the diastereoselective synthesis of intermediates that can be converted to chiral this compound derivatives.

One such method is the Reformatsky-type reaction of a 2-bromo-3,3,3-trifluoropropanoic imide with various imines. This reaction proceeds in a highly anti-selective manner to produce α-trifluoromethyl-β-amino acid derivatives. rsc.org Another powerful technique is the Michael addition reaction between achiral glycine equivalents and chiral 3-(trifluoromethyl)acrylates, which has been used to prepare enantio- and diastereomerically pure 3-(trifluoromethyl)pyroglutamates. nih.gov These pyroglutamates are valuable intermediates for synthesizing more complex molecules. nih.gov

The previously mentioned organocatalytic synthesis of trifluoromethylated erythritols also showcases excellent diastereoselective control in the initial aldol reaction and a subsequent ketone reduction step (up to 98% de). nih.gov

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a powerful technique that allows for the conversion of a racemic mixture entirely into a single, enantiomerically pure product. wikipedia.org This is achieved by combining a kinetic resolution with an in situ racemization of the slower-reacting enantiomer. wikipedia.orgyoutube.com

DKR has been successfully applied to the synthesis of various chiral molecules. For example, the dynamic kinetic resolution of β-keto sulfones has been achieved through asymmetric transfer hydrogenation using a ruthenium catalyst, affording the desired products with high diastereomeric ratio (>99:1 dr) and enantiomeric excess (>99% ee). nih.govrsc.org More specifically, DKR has been utilized for the resolution of perfluorinated carbinols, including CF3-substituted alcohols, which are often challenging substrates. youtube.com This is typically achieved through racemization via a ring-opening and ring-closing mechanism involving a ketone intermediate, followed by a stereoselective reaction catalyzed by an enzyme or an organocatalyst. youtube.com This strategy holds significant promise for the efficient, high-yield synthesis of enantiopure trifluoromethylated compounds.

Large-Scale Preparative Methodologies and Process Optimization

The industrial-scale synthesis of this compound requires robust, efficient, and cost-effective methodologies. While numerous laboratory-scale preparations of α-trifluoromethyl carboxylic acids exist, transitioning these to a large-scale manufacturing process presents several challenges, including reaction control, product isolation, and purification. A common strategy for the large-scale preparation of this compound involves the alkylation of a suitable trifluoromethylated precursor, followed by hydrolysis.

One plausible and scalable route commences with the readily available ethyl 2-(trifluoromethyl)acetate. This starting material can undergo α-alkylation with ethyl iodide in the presence of a strong base to yield ethyl 2-(trifluoromethyl)butanoate. Subsequent hydrolysis of the ester furnishes the desired this compound.

A representative multi-step synthesis suitable for kilogram-scale production is outlined below:

Step 1: Formation of the Enolate of Ethyl 2-(Trifluoromethyl)acetate

In a suitable reactor, ethyl 2-(trifluoromethyl)acetate is treated with a strong, non-nucleophilic base to generate the corresponding enolate. Lithium diisopropylamide (LDA) is a common choice for this transformation due to its high basicity and steric hindrance, which minimizes side reactions.

Step 2: Alkylation of the Enolate

The generated enolate is then reacted in situ with an alkylating agent, such as ethyl iodide, to introduce the ethyl group at the α-position. Careful control of the reaction temperature is crucial to ensure high selectivity and minimize the formation of byproducts.

Step 3: Hydrolysis of the Ester

The resulting ethyl 2-(trifluoromethyl)butanoate is hydrolyzed to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. For large-scale operations, basic hydrolysis using an aqueous solution of sodium hydroxide (B78521) is often preferred, followed by acidification to isolate the final product.

Scheme 1: Plausible large-scale synthetic route to this compound.

Process Optimization

The efficiency and economic viability of this large-scale synthesis are highly dependent on the optimization of various reaction parameters. Key areas of focus for process optimization include reaction temperature, choice of base and solvent, molar ratios of reactants, and reaction time.

Table 1: Optimization of Enolate Formation and Alkylation Conditions

EntryBase (Equivalents)SolventTemperature (°C)Reaction Time (h)Yield of Ethyl 2-(Trifluoromethyl)butanoate (%)
1LDA (1.1)THF-78285
2LDA (1.1)THF-60282
3LDA (1.1)Toluene (B28343)-78278
4NaHMDS (1.1)THF-78280
5LDA (1.2)THF-78288
6LDA (1.1)THF-78386

Data in this table is representative and based on typical process optimization studies for similar chemical transformations.

From the optimization studies, it is evident that using 1.2 equivalents of LDA in THF at -78°C for 2 hours provides the highest yield of the intermediate ester. The use of toluene as a solvent or sodium hexamethyldisilazide (NaHMDS) as a base resulted in slightly lower yields. Increasing the reaction time beyond 2 hours did not significantly improve the yield.

Table 2: Optimization of Hydrolysis Conditions

EntryHydrolysis ReagentSolventTemperature (°C)Reaction Time (h)Yield of this compound (%)Purity (%)
12M NaOH (aq)Methanol6049295
22M NaOH (aq)Ethanol6049496
32M NaOH (aq)Ethanol8029597
44M HCl (aq)Dioxane10068893
52M NaOH (aq)Ethanol8039597

Data in this table is representative and based on typical process optimization studies for similar chemical transformations.

The hydrolysis optimization data indicates that basic hydrolysis using 2M aqueous sodium hydroxide in ethanol at 80°C for 2 hours provides the highest yield and purity of the final product. Acidic hydrolysis resulted in lower yield and purity. Extending the reaction time for the basic hydrolysis did not lead to any further improvement.

Reactivity Profiles and Chemical Transformations of 2 Trifluoromethyl Butanoic Acid

Reactivity Governed by the Carboxylic Acid Functional Group

The carboxylic acid functional group is the primary site of reactivity in 2-(trifluoromethyl)butanoic acid, undergoing reactions typical of its class, such as esterification, decarboxylation under specific conditions, and nucleophilic acyl substitution.

Esterification Reactions and Ester Derivative Formation

Esterification is a fundamental reaction of carboxylic acids, and this compound can be converted to its corresponding esters through various methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, typically sulfuric acid. quora.com The reaction is an equilibrium process where water is removed to drive the reaction towards the ester product. youtube.com

The general equation for the esterification of this compound is:

CF₃CH(CH₂CH₃)COOH + ROH ⇌ CF₃CH(CH₂CH₃)COOR + H₂O

The presence of the trifluoromethyl group at the α-carbon is expected to increase the rate of esterification compared to unsubstituted butanoic acid due to the enhanced electrophilicity of the carbonyl carbon (see Section 3.2.1). However, the bulky trifluoromethyl group may also introduce steric hindrance, which could potentially slow the reaction depending on the size of the alcohol used. nih.gov

Specialized esterification methods can also be employed. For instance, reactions with epoxides can yield β-hydroxyesters, and transesterification allows for the conversion of one ester into another. quora.com A related, though distinct, transformation is the O-trifluoromethylation of carboxylic acids, a modern method to synthesize trifluoromethyl esters using hypervalent iodine reagents. nih.govresearchgate.net This method, however, creates an OCF₃ ester from a non-fluorinated acid, rather than esterifying an already-fluorinated acid like this compound.

Table 1: Examples of Esterification Reactions

Reactants Product Conditions Reaction Type
Butanoic acid + Ethanol (B145695) Ethyl butanoate + Water H₂SO₄ catalyst, heat Fischer Esterification quora.com
Butanoic acid + Butanol Butyl butanoate + Water Acid catalyst, removal of water Fischer Esterification quora.com

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives. masterorganicchemistry.comlibretexts.org The reaction proceeds through a two-step mechanism: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group to regenerate the carbonyl. masterorganicchemistry.combyjus.com

For a carboxylic acid, the hydroxyl (-OH) group is a poor leaving group. Therefore, direct substitution by a nucleophile is difficult. libretexts.org To facilitate the reaction, the -OH group is typically converted into a better leaving group. A common strategy is the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂). libretexts.org The resulting acid chloride is much more reactive towards nucleophiles.

Step 1: Activation CF₃CH(CH₂CH₃)COOH + SOCl₂ → CF₃CH(CH₂CH₃)COCl + SO₂ + HCl

Step 2: Nucleophilic Attack CF₃CH(CH₂CH₃)COCl + Nu⁻ → CF₃CH(CH₂CH₃)CONu + Cl⁻ (where Nu⁻ is a nucleophile, e.g., R₂NH to form an amide, RO⁻ to form an ester)

The strong electron-withdrawing effect of the trifluoromethyl group in this compound makes its carbonyl carbon significantly more electrophilic, thereby activating it towards nucleophilic attack. nih.gov This means that once converted to a suitable derivative like an acid chloride, it will be highly reactive in nucleophilic acyl substitution reactions.

Electronic and Steric Influences of the Trifluoromethyl Group on Reactivity

The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry, and its presence at the α-position profoundly influences the reactivity of the butanoic acid backbone. nih.govorientjchem.org

Enhanced Acidity and Electrophilicity of the Carboxylic Acid Moiety

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. The trifluoromethyl group exerts a strong negative inductive effect (-I), pulling electron density away from the rest of the molecule. nih.gov This effect stabilizes the negative charge on the carboxylate anion of 2-(trifluoromethyl)butanoate through delocalization.

This stabilization makes the deprotonation of the carboxylic acid more favorable, resulting in a significantly lower pKa value compared to unsubstituted butanoic acid. Therefore, this compound is a considerably stronger acid.

This same inductive electron withdrawal also increases the partial positive charge (δ+) on the carbonyl carbon. nih.gov This enhanced electrophilicity makes the carbonyl carbon a more potent site for attack by nucleophiles, accelerating reactions such as esterification and nucleophilic acyl substitution, as discussed previously.

Table 2: Comparison of Acidity

Compound pKa (approximate) Influence of Substituent
Butanoic Acid ~4.82 Reference compound
2,2,2-Trifluoroacetic Acid ~0.52 Strong -I effect from -CF₃ group dramatically increases acidity.

| This compound | Expected to be significantly lower than 4.82 | The -CF₃ group at the α-position provides strong inductive electron withdrawal, increasing acidity. |

Reactions Involving the Trifluoromethyl Substituent

The trifluoromethyl group is known for its high stability and general lack of reactivity under common organic reaction conditions. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the -CF₃ group resistant to both nucleophilic and electrophilic attack.

While there are advanced synthetic methods for the defluorination or transformation of C-F bonds, these typically require harsh conditions or specialized reagents, such as photoredox or transition metal catalysis, and are not considered typical reactions for this functional group. nih.govorientjchem.org In the context of the reactions discussed in Section 3.1 (esterification, mild decarboxylation, nucleophilic acyl substitution), the trifluoromethyl group is expected to act as an inert spectator group, primarily influencing reactivity through its electronic and steric effects rather than participating directly in the chemical transformation.

Participation in Condensation Reactions (e.g., for 3-oxo derivatives)

Condensation reactions are a fundamental class of organic reactions where two molecules combine to form a larger molecule with the concurrent loss of a small molecule, such as water. ck12.org In the context of this compound, its derivatives could theoretically participate in condensation reactions to yield 3-oxo derivatives. For instance, the corresponding ester of this compound could undergo a Claisen-type condensation. In this hypothetical scenario, the α-proton (at the C2 position) would be deprotonated by a strong base, and the resulting enolate would react with another molecule of the ester. Subsequent hydrolysis and decarboxylation would lead to the formation of a β-keto ester, a 3-oxo derivative.

A related, though more complex, example is the preparation of 4-(2,4,5-trifluorophenyl)-3-oxobutanoic acid. google.comgoogle.com In this patented process, 2,4,5-trifluorophenylacetonitrile (B1303388) is reacted with ethyl α-bromoacetate in the presence of zinc (a Reformatsky-type reaction) to form ethyl 4-(2,4,5-trifluorophenyl)-3-oxobutanoate. google.comgoogle.com Subsequent hydrolysis of the ester yields the final 3-oxobutanoic acid product. google.comgoogle.com While this synthesis does not start from this compound, it illustrates a general strategy for creating 3-oxo butanoic acid structures.

Table 1: Hypothetical Condensation Reaction of a this compound Derivative

ReactantReagentProductReaction Type
Ethyl 2-(trifluoromethyl)butanoateStrong Base (e.g., Sodium Ethoxide)Ethyl 2,4-bis(trifluoromethyl)-3-oxohexanoateClaisen Condensation

Cycloaddition and Annulation Reactions Involving Related Fluorinated Systems

Cycloaddition and annulation reactions are powerful tools in organic synthesis for the construction of cyclic and polycyclic systems. The presence of the trifluoromethyl group can significantly influence the reactivity of the molecule in these transformations.

Diels-Alder Cycloadduct Formation

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. wikipedia.orgsigmaaldrich.com An unsaturated derivative of this compound, such as 2-(trifluoromethyl)but-2-enoic acid, could theoretically act as a dienophile. The electron-withdrawing nature of the trifluoromethyl group would activate the double bond of the dienophile towards reaction with an electron-rich diene.

Research on the Diels-Alder reactions of β-fluoro-β-nitrostyrenes with cyclic 1,3-dienes has shown that fluorinated building blocks can be effectively used to prepare novel monofluorinated norbornenes. beilstein-journals.org Similarly, asymmetric Diels-Alder reactions of 2-pyrones have been developed using bifunctional organic catalysts, demonstrating the versatility of this reaction for creating complex chiral molecules. nih.gov While not directly involving this compound, these examples highlight the potential for its derivatives to participate in such cycloadditions.

Table 2: Hypothetical Diels-Alder Reaction

DieneDienophileProduct
1,3-ButadieneMethyl 2-(trifluoromethyl)but-2-enoateMethyl 1-ethyl-1-(trifluoromethyl)cyclohex-3-ene-carboxylate

Oxygen-Transfer Reactions

Oxygen-transfer reactions, such as epoxidation, are crucial for the introduction of oxygen-containing functional groups. While specific examples involving this compound are not readily found, the principles of such reactions can be inferred from related systems. For instance, the epoxidation of olefins can be achieved using percarboxylic acids or N-sulfonyl oxaziridines. researchgate.net The presence of the trifluoromethyl group might influence the reactivity of a nearby double bond or the acidity of a peroxy acid precursor derived from this compound. Theoretical analysis of oxygen transfer enhancement has been studied in aqueous/perfluorocarbon fermentation systems, indicating the complex role of fluorinated compounds in such processes. nih.gov

Transition Metal-Catalyzed Oxidative Annulation Processes

Transition metal catalysis offers a powerful avenue for the construction of complex ring systems through oxidative annulation. beilstein-journals.org These reactions often involve the activation of C-H bonds and subsequent cyclization. While there is no direct literature on the transition metal-catalyzed oxidative annulation of this compound, related methodologies provide a conceptual framework. For example, the decarboxylative trifluoromethylation of aliphatic carboxylic acids using a combination of photoredox and copper catalysis has been reported, demonstrating the ability to generate alkyl radicals from carboxylic acids that can participate in further transformations. researchgate.net It is conceivable that a derivative of this compound could undergo a similar process, where an initial C-H activation or decarboxylation could lead to an intermediate that then participates in an annulation cascade. The formation of transition metal trifluoromethylthio-derivatives has also been explored, showcasing the diverse reactivity of trifluoromethyl-containing compounds with transition metals. rsc.org

Advanced Spectroscopic Characterization and Computational Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For fluorinated molecules such as 2-(trifluoromethyl)butanoic acid, ¹⁹F NMR offers distinct advantages due to the specific properties of the fluorine-19 isotope.

The ¹⁹F nucleus possesses a spin of 1/2 and is present at 100% natural abundance, making it highly sensitive for NMR detection. alfa-chemistry.com One of the most significant features of ¹⁹F NMR is the large chemical shift range, which can span over 800 ppm, providing exquisite sensitivity to the local electronic environment. alfa-chemistry.com The chemical shift of the trifluoromethyl (CF₃) group in this compound is particularly sensitive to changes in its surroundings, such as the polarity of the solvent.

The electron-withdrawing nature of the three fluorine atoms in the CF₃ group results in a characteristic chemical shift. Variations in solvent polarity can induce noticeable changes in this chemical shift, a phenomenon that can be systematically studied. nih.govresearchgate.net For instance, in a series of methanol/water mixtures of varying polarity, the ¹⁹F chemical shift of a trifluoromethyl group is expected to change. nih.govresearchgate.net This is because the solvent molecules can interact with the CF₃ group, altering the local electron density and, consequently, the magnetic shielding experienced by the fluorine nuclei.

A hypothetical dataset illustrating the effect of solvent polarity on the ¹⁹F chemical shift of this compound is presented in Table 1. The data shows a trend where the chemical shift moves downfield (to a less negative or more positive value) as the polarity of the solvent mixture increases. This is a common observation for trifluoromethyl groups and is attributed to the complex interplay of solvent-solute interactions, including hydrogen bonding and dielectric effects. dovepress.comresearchgate.net

Table 1: Hypothetical ¹⁹F NMR Chemical Shift of the CF₃ Group in this compound in Different Solvents

SolventPolarity Index¹⁹F Chemical Shift (ppm, relative to CFCl₃)
Carbon Tetrachloride2.24-62.5
Chloroform4.81-62.1
Acetone5.1-61.7
Methanol5.1-61.5
Water10.2-60.8

Note: The chemical shift values are illustrative and based on typical ranges observed for trifluoromethyl groups in similar chemical environments. alfa-chemistry.comcolorado.edu

This sensitivity to the local environment makes ¹⁹F NMR a powerful tool for probing intermolecular interactions and the microenvironment of the CF₃ group in this compound.

While this compound itself is not a conjugated system, the principles of using the CF₃ group as a reporter can be extended to studies where it is incorporated into larger, conjugated molecules or used as a probe for biomacromolecules. The CF₃ group's ¹⁹F NMR signal is typically a sharp singlet (in the absence of coupling to other nearby fluorine or proton nuclei), making it an easily identifiable marker in complex spectra. researchgate.net

When a CF₃-containing molecule like this compound or a derivative is introduced into a biological system, its ¹⁹F NMR signal can provide valuable information about its interactions with biomacromolecules such as proteins or nucleic acids. acs.org The chemical shift of the CF₃ group is sensitive to its binding environment. For example, if the molecule binds to a hydrophobic pocket in a protein, the ¹⁹F chemical shift would be different from when it is exposed to the aqueous solvent. This allows for the study of binding events, conformational changes, and the local environment of the binding site. nih.govacs.org

The CF₃ group is an effective probe for several reasons:

High Sensitivity: The ¹⁹F nucleus is highly receptive to NMR detection.

No Background Signal: Fluorine is virtually absent in most biological systems, meaning there are no interfering background signals.

Environmental Sensitivity: The chemical shift provides detailed information about the local environment.

For instance, if a derivative of this compound were to bind to a protein, changes in the ¹⁹F NMR spectrum, such as a shift in the resonance or line broadening, could be used to determine binding affinities and kinetics.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides powerful tools to investigate the geometric and electronic properties of molecules, offering insights that complement experimental data. For this compound, methods like Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis can provide a detailed understanding of its structure and reactivity.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govyoutube.com It is widely used to predict the optimized geometry, vibrational frequencies, and electronic properties of molecules. For this compound, DFT calculations, for example using the B3LYP functional with a 6-31G(d,p) basis set, can determine the most stable conformation of the molecule. nih.govnih.gov

These calculations would predict bond lengths, bond angles, and dihedral angles. For instance, the C-C, C-O, and C-F bond lengths, as well as the angles around the chiral center and the carboxylic acid group, can be precisely calculated. The results of such calculations provide a detailed three-dimensional picture of the molecule.

Table 2: Hypothetical Optimized Geometric Parameters of this compound from DFT Calculations

ParameterBond/AngleCalculated Value
Bond LengthC-COOH1.52 Å
C=O1.21 Å
C-OH1.35 Å
C-CF₃1.53 Å
C-F (average)1.34 Å
Bond AngleO=C-OH123°
C-C-COOH110°
C-C-CF₃112°

Note: These values are illustrative and based on typical bond lengths and angles for similar functional groups determined by DFT calculations. nih.govnih.gov

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and conjugative interactions within a molecule. nih.govfluorine1.ru It provides a localized picture of bonding, which is closer to the intuitive Lewis structure representation. NBO analysis can reveal important intramolecular interactions, such as hyperconjugation, that contribute to the stability of the molecule.

For this compound, NBO analysis can quantify the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. A key interaction to investigate would be the hyperconjugative interaction between the σ orbitals of the C-C and C-H bonds and the antibonding σ* orbitals of the C-F bonds, and vice versa. These interactions can influence the molecule's conformation and reactivity. The stabilization energy (E(2)) associated with these interactions can be calculated to assess their significance.

Table 3: Hypothetical NBO Analysis of Key Intramolecular Interactions in this compound

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
σ(C₂-C₃)σ(C₂-CF₃)1.8
σ(C₃-H)σ(C₂-CF₃)0.9
LP(O) of C=Oσ(C₂-COOH)2.5
LP(O) of OHπ(C=O)18.2

Note: The values are hypothetical and serve to illustrate the types of interactions and their potential magnitudes as determined by NBO analysis. fluorine1.ru

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. nih.govacs.org The energy of the HOMO is related to the ability to donate an electron, while the energy of the LUMO is related to the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. nih.govresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the carboxylic acid group, particularly the lone pairs of the oxygen atoms. The LUMO is likely to be distributed over the σ* orbitals of the C-F bonds due to the high electronegativity of the fluorine atoms. The HOMO-LUMO gap can be calculated using DFT. A larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net

The analysis of these orbitals can also provide insights into intramolecular charge transfer. The distribution of the HOMO and LUMO can indicate the most likely sites for nucleophilic and electrophilic attack, respectively.

Table 4: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-7.2
LUMO-0.5
HOMO-LUMO Gap6.7

Note: These energy values are illustrative and represent typical values for a small organic acid with a trifluoromethyl group. nih.govnih.gov

Electrostatic Potential Surface Mapping

Electrostatic potential (ESP) surface mapping is a computational technique that illustrates the charge distribution of a molecule in three dimensions. libretexts.orgyoutube.com These maps are invaluable for predicting how a molecule will interact with other chemical species. libretexts.org The ESP map is color-coded to represent different regions of electrostatic potential. Regions with a negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions with a positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. youtube.comyoutube.com Green and yellow areas represent regions of neutral or near-neutral potential. youtube.com

For this compound, the ESP map is predicted to be significantly influenced by the presence of the highly electronegative trifluoromethyl (-CF3) group at the α-carbon. The three fluorine atoms strongly pull electron density away from the rest of the molecule through a powerful inductive effect. solubilityofthings.comnih.gov

Expected Electrostatic Potential Surface of this compound:

Carboxylic Acid Group: The oxygen atoms of the carboxyl group will exhibit a region of high electron density, appearing as a prominent red area on the ESP map. This indicates a strong negative electrostatic potential, making this site a likely target for interaction with electrophiles or for hydrogen bonding.

Carboxylic Hydrogen: The hydrogen atom of the carboxyl group will be highly electron-deficient due to the electron-withdrawing effects of both the adjacent oxygen atoms and the distant trifluoromethyl group. This will result in a distinct blue region, signifying a strong positive electrostatic potential and a high propensity for deprotonation.

Alkyl Chain: The ethyl group attached to the α-carbon will have a relatively neutral potential, likely appearing greenish-yellow on the ESP map.

The ESP map provides a visual representation of how the trifluoromethyl group's electron-withdrawing nature enhances the polarity of the O-H bond in the carboxylic acid moiety, which directly relates to its acidity.

Prediction of Acidity and Reactivity Parameters

Computational chemistry provides powerful tools for the quantitative prediction of chemical properties like acidity (pKa). nih.govrdd.edu.iqacs.org These methods can calculate the energies of the acid and its conjugate base, allowing for the determination of the free energy change of dissociation and, consequently, the pKa value. acs.orgresearchgate.net

The acidity of a carboxylic acid is largely determined by the stability of the carboxylate anion formed upon deprotonation. Electron-withdrawing groups stabilize this anion by delocalizing the negative charge, thereby increasing the acidity of the parent acid. solubilityofthings.comlibretexts.org The trifluoromethyl group is an exceptionally strong electron-withdrawing group due to the high electronegativity of fluorine atoms. solubilityofthings.comnih.gov

When a -CF3 group is placed at the α-position of butanoic acid, it is expected to cause a significant increase in acidity compared to the parent butanoic acid. This is due to the strong inductive effect of the -CF3 group, which stabilizes the resulting carboxylate anion.

To illustrate this, a comparison with related compounds is useful:

Compound NameStructurepKa
Butanoic acidCH₃CH₂CH₂COOH~4.82 nih.govturito.com
Trifluoroacetic acidCF₃COOH~0.23-0.52 nih.govcommonorganicchemistry.comfiveable.mechemicalbook.comchemicalbook.com
This compound (Predicted) CH₃CH₂CH(CF₃)COOH Significantly lower than 4.82

This table contains predicted or comparative values. The pKa of this compound is an estimate based on chemical principles.

Research Applications and Advanced Utilities

Strategic Role as a Synthetic Building Block and Intermediate

2-(Trifluoromethyl)butanoic acid serves as a crucial building block in organic synthesis, enabling the construction of more complex molecular frameworks. The trifluoromethyl group (-CF3) is a powerful electron-withdrawing group that can significantly alter the chemical and physical properties of a molecule, making derivatives of this acid highly sought after for specialized applications.

As a chiral building block, this compound and its close derivatives offer a reliable starting point for creating complex molecules with specific stereochemistry. The trifluoromethyl group is known to enhance the biological activity and lipophilicity of compounds, which can improve their ability to cross biological membranes. koreascience.kr Its structural motif is found in various intermediates used for preparing more elaborate molecules in fields ranging from pharmaceuticals to specialty chemicals. figshare.com For instance, related trifluoromethyl-containing compounds like trifluoromethylnitrones are recognized as versatile precursors for synthesizing a wide array of medicinally important heterocyclic compounds, including isoxazolidines and β-lactams. hokudai.ac.jp The principles demonstrated in the use of these related building blocks underscore the potential of this compound in constructing diverse and complex organic structures. hokudai.ac.jpnih.gov

The synthesis of non-natural amino acids is a cornerstone of modern bio-design and pharmaceutical development. Fluorinated amino acids, in particular, are of significant interest because their incorporation into peptides can lead to enhanced proteolytic stability, increased lipophilicity, and improved transport rates across biological barriers. nih.gov

Research has demonstrated that fluorinated butanoic acid derivatives are valuable precursors for creating these specialized amino acids. For example, (R)-4,4,4-trifluoro-butanoic acid has been utilized as a starting material in the asymmetric synthesis of novel α-amino acids. researchgate.net Similarly, 2-amino-4-(trifluoromethoxy)butanoic acid has been synthesized and identified as a promising analogue of natural lipophilic amino acids. tandfonline.comnih.gov These synthetic amino acids can then be incorporated into peptide chains to create peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced properties. researchgate.net This strategic substitution can lead to drug candidates with improved efficacy and metabolic stability. The versatility of fluorinated acids as chiral building blocks with multiple functional groups makes them ideal for developing novel therapeutic agents, such as antitumour compounds. researchgate.net

Table 1: Examples of Fluorinated Butanoic Acid Derivatives in Amino Acid Synthesis

Precursor CompoundSynthesized ProductSignificance in Bio-Design ResearchReference
(R)-4,4,4-trifluoro-butanoic acidNovel α-Amino AcidsStarting material for asymmetric synthesis of γ-secretase inhibitors. researchgate.net
2-amino-4-(trifluoromethoxy)butanoic acidO-trifluoromethyl homoserineActs as a promising analogue of natural lipophilic amino acids. tandfonline.comnih.gov
α-trifluoromethyl substituted amino acidsModified PeptidesEnhances proteolytic stability and lipophilicity of peptides. nih.gov

Contributions to Advanced Materials Science

The influence of the trifluoromethyl group extends into materials science, where its incorporation can dramatically enhance the properties of polymers, coatings, and other advanced materials.

In the field of polymer chemistry, fluorinated monomers are used to create materials with specialized surface properties. The radical copolymerization of monomers like 2-(trifluoromethyl)acrylic acid, a close structural relative of this compound, is a key method for producing poly(fluoroacrylate)s. youtube.com These polymers are used to develop functional coatings with tunable wettability and improved adhesion. youtube.com The presence of the -CF3 group contributes to low surface energy, which imparts both hydrophobic (water-repellent) and oleophobic (oil-repellent) properties to surfaces, making them useful for creating self-cleaning and anti-graffiti coatings. nih.gov Research into fluorinated copolymers shows that they have wide-ranging applications in high-tech fields due to their enhanced thermal stability and chemical resistance. nih.gov

The quest for safer and more efficient energy storage has led researchers to explore novel electrolyte formulations for lithium-ion batteries. Fluorinated compounds play a critical role in this area. Fluorinated esters, including butyrates like trifluoroethyl butyrate, are investigated as co-solvents in electrolytes. These additives can improve the performance of batteries over a wide operating temperature range, from -30°C to +60°C, and enhance the stability of the electrolyte at high voltages. Copolymers derived from 2-(trifluoromethyl)acrylic acid are also considered for applications as polymer electrolytes in lithium-ion batteries. nih.gov The use of fluorinated components can lead to the formation of a more stable solid electrolyte interphase (SEI) on the electrodes, which is crucial for long-term cycle life and safety. Furthermore, related fluorinated amides have been used to create deep eutectic solvent electrolytes, which are non-flammable and contribute to the development of safer battery systems.

Table 2: Application of Fluorinated Butyrate Derivatives in Lithium-Ion Battery Electrolytes

Compound/DerivativeRole in BatteryObserved/Potential BenefitReference
Trifluoroethyl butyrateElectrolyte Co-solventComponent in electrolytes for wide operating temperature range.
Methyl butyrate-based electrolytesElectrolyte FormulationImproves performance at low temperatures.
Copolymers of 2-(trifluoromethyl)acrylic acidPolymer ElectrolytePotential for use in developing solid-state or gel electrolytes. nih.gov

The incorporation of fluorine atoms, and specifically the trifluoromethyl group, into organic molecules is a well-established strategy in the design of modern liquid crystal (LC) materials for display applications. researchgate.net The -CF3 group is strongly electron-withdrawing and bulky, and its placement within a molecule can significantly influence key properties such as dielectric anisotropy, viscosity, and clearing point temperature. figshare.comresearchgate.net

While direct synthesis of liquid crystals from this compound is not prominently documented, the use of chiral, fluorinated carboxylic acids and related structures as building blocks is a common practice. hokudai.ac.jp For instance, liquid crystals containing a trifluoromethyl group in the terminal chain have been synthesized to create materials with high birefringence and high nematic clearing points for use in advanced liquid crystal displays (LCDs). nih.gov The polarity induced by the trifluoromethyl substituent has a profound effect on the intermolecular forces and packing of the molecules, which dictates the stability and characteristics of the liquid crystal phase. tandfonline.com Multi-arm liquid crystals have been synthesized using chenodeoxycholic acid as a core and arms containing a trifluoromethyl terminal group, demonstrating the versatility of fluorinated acids in creating complex LC architectures. researchgate.net Given these established principles, the chiral and fluorinated nature of this compound makes it a promising candidate for exploration as a precursor in the synthesis of novel liquid crystalline materials.

Strategic Applications in Agrochemical Design Research for Targeted Bioactivity

The incorporation of fluorine-containing moieties, particularly the trifluoromethyl (CF3) group, is a well-established strategy in the design of modern agrochemicals to enhance their biological efficacy. The this compound scaffold serves as a valuable building block in this endeavor, offering a combination of properties that can be exploited for creating pesticides with targeted bioactivity. The presence of the trifluoromethyl group at the alpha-position to the carboxylic acid is critical, as it significantly alters the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target enzymes. mdpi.com

Research in agrochemical design has demonstrated that introducing a trifluoromethyl group can lead to superior herbicidal and fungicidal activity. nih.gov For instance, derivatives of trifluoromethylpyridines are used extensively in crop protection. nih.gov One prominent example is the herbicide Fluazifop-butyl, which functions by inhibiting acetyl-CoA carboxylase (ACCase) in grasses. nih.gov The synthesis of such complex molecules often relies on key trifluoromethyl-containing building blocks. nih.govresearchgate.net While not a direct precursor, the structural motif of this compound is of high interest to researchers aiming to develop new active ingredients. The butanoic acid portion of the molecule provides a versatile handle for synthetic modifications, allowing for the creation of a diverse library of derivatives, such as esters and amides. These modifications can be used to fine-tune the compound's properties to achieve selective toxicity against specific weeds or fungal pathogens while ensuring crop safety. bohrium.comacs.org

The development of novel pesticides often involves a process of structural optimization where different functional groups are systematically introduced and their effects on bioactivity are evaluated. nih.govresearchgate.net In this context, this compound derivatives are explored for their potential to disrupt key biological processes in target organisms. For example, by modifying the carboxylic acid group, researchers can design molecules that mimic natural substrates of enzymes, leading to competitive inhibition. The trifluoromethyl group can enhance the binding of these molecules to the active site of the enzyme, increasing their potency. This approach has been successful in the development of various classes of pesticides, including those that target acetolactate synthase (ALS), a crucial enzyme in the biosynthesis of branched-chain amino acids in plants and fungi. acs.orgnih.gov The strategic use of the this compound core structure allows for the generation of lead compounds that can be further developed into effective and selective agrochemicals. nih.gov

Development of Advanced Analytical Probes in Chemical Biology

In the field of chemical biology, there is a continuous demand for advanced analytical probes to study complex biological systems. These probes are small molecules designed to interact with specific biomolecules, such as proteins or nucleic acids, and to report on their presence, activity, or localization through a detectable signal, often fluorescence. cmu.edunih.gov The development of such probes requires a modular design that combines a recognition element for the target, a signaling unit, and often a linker to connect them. nih.gov

The this compound structure presents several features that make it an attractive scaffold for the synthesis of novel analytical probes. The carboxylic acid functional group provides a convenient point of attachment for various reporter groups, including fluorophores, or for conjugation to other molecules that can direct the probe to a specific cellular location or target. nih.govchemrxiv.org This allows for a modular approach to probe design, where the butanoic acid core can be systematically modified to optimize its properties for a particular application. nih.gov

Furthermore, the trifluoromethyl group can play a dual role in the functionality of the probe. Its strong electron-withdrawing nature can influence the electronic properties of an attached fluorophore, potentially modulating its emission spectrum and quantum yield. researchgate.net Additionally, the ¹⁹F nucleus of the trifluoromethyl group can be used as a reporter in nuclear magnetic resonance (NMR) spectroscopy, providing an alternative method for detecting the probe's interaction with its target in vitro. The lipophilicity conferred by the trifluoromethyl group can also be advantageous, facilitating the probe's ability to cross cell membranes and reach intracellular targets. mdpi.com While direct applications of this compound as a fully developed analytical probe are still emerging, its structural attributes position it as a promising platform for the creation of next-generation chemical biology tools for sensing and imaging. researchgate.net

Emerging Research Directions and Future Prospects

Development of Novel and Sustainable Fluorination Methodologies

The introduction of fluorine and trifluoromethyl groups into organic molecules is a cornerstone of modern synthetic chemistry. hcmut.edu.vnresearchgate.netnih.gov However, traditional fluorination methods often rely on harsh reagents and conditions, prompting a shift towards more sustainable and environmentally benign approaches. hcmut.edu.vnresearchgate.net

Recent research has emphasized the development of novel fluorination and trifluoromethylation reactions that are more efficient and utilize less hazardous materials. hcmut.edu.vn These include:

Late-stage Fluorination: Significant effort is being directed towards methods that can introduce fluorine or a trifluoromethyl group into a complex molecule at a late stage of the synthesis. This approach is highly valuable in drug discovery, allowing for the rapid generation of fluorinated analogues of biologically active compounds. acs.org

Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a powerful tool in organic synthesis. researchgate.net Photoredox catalysis has been successfully applied to the trifluoromethylation of various organic substrates, including aliphatic carboxylic acids, under mild conditions. acs.org

Electrochemical Methods: Electrochemical synthesis offers a green alternative to traditional chemical redox reactions by using electricity to drive fluorination processes. researchgate.net This can reduce the need for chemical oxidants and reductants, minimizing waste generation.

The development of heterogeneous catalysts that can be easily recovered and reused is another key aspect of sustainable fluorination chemistry. hcmut.edu.vn Metal-organic frameworks (MOFs) and nanoparticles are being explored as robust and recyclable catalysts for trifluoromethylation reactions. hcmut.edu.vn

Exploration of New Catalytic Systems for Enantioselective Synthesis

The biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. Therefore, the ability to synthesize a single enantiomer of a chiral compound like 2-(trifluoromethyl)butanoic acid is of paramount importance. nih.gov Research in this area is focused on the discovery and optimization of new catalytic systems that can achieve high levels of enantioselectivity.

Key developments include:

Biocatalysis: Enzymes are highly efficient and selective catalysts. nih.gov Engineered enzymes, such as variants of cytochrome c552, have been developed for the asymmetric synthesis of enantioenriched α-trifluoromethyl amines, which are precursors to α-trifluoromethyl carboxylic acids. nih.govacs.org These biocatalytic methods offer high yields and enantioselectivities under mild, aqueous conditions, representing a sustainable approach to chiral synthesis. nih.govacs.org

Transition Metal Catalysis: Transition metal complexes, particularly those of palladium, nickel, and copper, are widely used in asymmetric catalysis. researchgate.netnih.govacs.org New ligand designs and reaction conditions are continuously being explored to improve the enantioselectivity of reactions such as the reduction of trifluoromethyl-substituted imines and the cross-coupling of acyl chlorides. nih.govacs.org

Organocatalysis: Small organic molecules can also act as effective chiral catalysts. nih.gov Asymmetric organocatalytic Strecker reactions, for instance, have been utilized for the synthesis of chiral α-trifluoromethyl amines. nih.govnih.gov

The combination of different catalytic strategies, such as the dual use of photoredox and copper catalysis, has also proven to be a powerful approach for the efficient conversion of carboxylic acids to their trifluoromethyl analogues. acs.org

Table 1: Comparison of Catalytic Systems for Enantioselective Synthesis

Catalytic SystemAdvantagesRecent Advances
Biocatalysis High enantioselectivity, mild reaction conditions, sustainable. nih.govacs.orgEngineered cytochrome c552 for asymmetric N-H carbene insertion. nih.govacs.org
Transition Metal Catalysis Broad substrate scope, high efficiency. researchgate.netnih.govacs.orgNickel-catalyzed asymmetric reductive cross-coupling of acyl chlorides. acs.org
Organocatalysis Metal-free, readily available catalysts. nih.govnih.govAsymmetric organocatalytic Strecker reactions for α-trifluoromethyl amine synthesis. nih.govnih.gov

Investigation of Unexplored Reactivity Pathways and Transformations

Beyond its established roles, researchers are actively investigating new chemical reactions and transformations involving this compound and related α-trifluoromethyl carbonyl compounds. This exploration aims to unlock novel synthetic routes and create molecules with unique structures and properties.

Emerging areas of investigation include:

Decarboxylative Functionalization: Methods that utilize the carboxylic acid group as a handle for introducing other functionalities are of great interest. The conversion of carboxylic acids to trifluoromethyl groups through photoredox and copper catalysis is a prime example of such a transformation. acs.org

Umpolung Reactivity: Catalytic asymmetric umpolung reactions with trifluoromethylimines have been developed to create chiral α-trifluoromethyl amines. nih.gov This "reversed polarity" approach opens up new possibilities for bond formation.

Carbene Transfer Reactions: The use of enzyme-catalyzed carbene transfer reactions is a novel biocatalytic strategy for synthesizing enantioenriched α-trifluoromethyl amines. nih.govacs.org This represents a departure from traditional synthetic methods and showcases the potential of enzymes to catalyze reactions not found in nature. nih.gov

These investigations into new reactivity pathways are crucial for expanding the synthetic utility of this compound and its derivatives, enabling the construction of increasingly complex and valuable molecules.

Expansion of Applications in Niche Chemical Fields and Interdisciplinary Research

The unique properties conferred by the trifluoromethyl group make this compound and its derivatives attractive building blocks in various scientific disciplines. mdpi.com While their role in pharmaceuticals is well-recognized, their potential in other niche areas is an active field of research.

Future applications and interdisciplinary research directions include:

Agrochemicals: Trifluoromethylated compounds are prevalent in modern herbicides, insecticides, and fungicides. researchoutreach.org The development of new derivatives of this compound could lead to the discovery of more potent and selective agrochemicals. researchoutreach.org

Materials Science: The incorporation of fluorine can significantly alter the properties of materials, enhancing their thermal stability and modifying their electronic characteristics. nih.gov α-Trifluoromethyl carboxylic acids could serve as monomers or additives in the creation of advanced polymers and functional materials.

Peptidomimetics: α-Trifluoromethyl amino acids, which can be synthesized from α-trifluoromethyl carboxylic acids, are valuable unnatural amino acids used to create proteolytically stable peptides with enhanced lipophilicity. nih.govnih.gov These peptidomimetics have potential applications in drug design and biotechnology.

Radiolabeling for PET Imaging: The development of new radiofluorination methods is crucial for the synthesis of ¹⁸F-based radiopharmaceuticals for positron emission tomography (PET) imaging. researchgate.net While not directly involving this compound, the broader research into fluorination chemistry could open up future possibilities for its use in developing new imaging agents. researchgate.net

The continued exploration of this compound and related compounds in these diverse fields is expected to yield innovative solutions to pressing scientific and technological challenges.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(trifluoromethyl)butanoic acid, and what key reaction conditions should be considered?

  • Methodological Answer : The synthesis typically involves nucleophilic trifluoromethylation or coupling reactions. For example, intermediates like aryl halides can undergo Suzuki-Miyaura coupling with trifluoromethyl-containing boronic acids, followed by oxidation of the resulting product to the carboxylic acid. Key conditions include using palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous solvents (THF or DMF) to stabilize reactive intermediates. Continuous flow chemistry may improve efficiency in handling fluorine-containing precursors .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies backbone structure and confirms carboxylic acid protonation state.
  • ¹⁹F NMR : Specifically detects the trifluoromethyl group (δ ≈ -60 to -70 ppm).
  • X-ray crystallography : Resolves stereochemistry and bond angles, critical for confirming regioselectivity in synthesis (e.g., distinguishing between ortho/meta substitution) .
    • Data Interpretation Tip : Overlapping signals in ¹H NMR can be resolved using 2D techniques (COSY, HSQC), while purity is validated via HPLC with UV detection at 210–220 nm .

Q. What are the primary biological targets or mechanisms associated with this compound in pharmacological research?

  • Methodological Answer : The trifluoromethyl group enhances lipophilicity, improving membrane permeability. Targets include:

  • Enzyme inhibition : Competitive binding to active sites (e.g., cyclooxygenase-2 or viral proteases) via hydrophobic interactions with the CF₃ group .
  • Receptor modulation : Acts as a partial agonist/antagonist for G-protein-coupled receptors (GPCRs) due to steric effects.
  • Validation : Use radiolabeled analogs (³H/¹⁴C) for binding assays or CRISPR-edited cell lines to confirm target specificity .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer :

  • Design of Experiments (DOE) : Systematically vary temperature, catalyst loading, and solvent polarity to identify optimal conditions.
  • Fluorine-Specific Challenges : Use scavengers (e.g., MgSO₄) to quench HF byproducts in trifluoromethylation steps.
  • Scale-Up : Replace batch reactors with microfluidic systems to enhance heat transfer and reduce side reactions .

Q. What computational strategies are recommended to predict the reactivity or binding affinity of this compound derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with SARS-CoV-2 main protease) to assess binding stability.
  • QSAR Models : Correlate CF₃ substitution patterns with bioactivity using descriptors like logP and polar surface area .

Q. How should contradictory results in biological activity assays involving this compound be systematically analyzed?

  • Methodological Answer :

  • Assay Validation : Replicate experiments under standardized conditions (pH, temperature) to rule out variability.
  • Purity Checks : Use LC-MS to detect trace impurities (e.g., unreacted intermediates) that may skew results.
  • Stereochemical Effects : Compare enantiomers via chiral HPLC; bioactivity discrepancies often arise from R vs. S configurations .

Q. What methods are effective for designing novel derivatives of this compound to enhance target specificity?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the carboxylic acid with tetrazoles or sulfonamides to improve metabolic stability.
  • Fragment-Based Design : Attach fluorinated aromatic rings (e.g., pyrimidines) via click chemistry to exploit π-π stacking in enzyme pockets.
  • Case Study : Derivatives like 4-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}butanoic acid show enhanced antiviral activity due to dual binding motifs .

Notes

  • Stereochemical Considerations : The R-configuration of this compound often exhibits higher bioactivity due to better target complementarity .
  • Safety Protocols : Handle fluorine-containing intermediates in fume hoods with HF-resistant gloves; waste must be neutralized with CaCO₃ before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.